3-(3-Acetylphenyl)phenol

Description

BenchChem offers high-quality 3-(3-Acetylphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Acetylphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

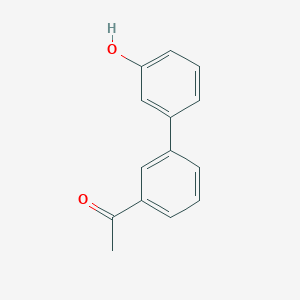

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(3-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTYPSRVOKBQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609915 | |

| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365427-02-7 | |

| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Acetylphenyl)phenol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Hydroxyacetophenone

Senior Application Scientist Note: The topic specified was "3-(3-Acetylphenyl)phenol." Comprehensive searches for this specific chemical structure yielded limited data, suggesting it is not a commonly synthesized or studied compound. However, the closely related and structurally similar compound, 3'-Hydroxyacetophenone (CAS No. 121-71-1) , is a well-documented and significant chemical intermediate in pharmaceutical and industrial applications. This guide will focus on 3'-Hydroxyacetophenone, as it is likely the compound of interest for researchers in drug development.

Introduction to 3'-Hydroxyacetophenone

3'-Hydroxyacetophenone, also known as m-hydroxyacetophenone or 1-(3-hydroxyphenyl)ethanone, is an aromatic ketone that has garnered significant interest in the scientific community.[1] Its structure, featuring a hydroxyl group at the meta-position of the acetophenone, makes it a versatile precursor in organic synthesis.[2] This compound is a key building block in the production of various active pharmaceutical ingredients (APIs), fragrances, and specialty chemicals.[3] Furthermore, emerging research has highlighted its intrinsic biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a molecule of interest for drug discovery and development.[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3'-Hydroxyacetophenone is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-Hydroxyphenyl)ethan-1-one | [5] |

| Synonyms | 3-Acetylphenol, m-Hydroxyacetophenone, 3'-Hydroxyacetophenone | [2][5] |

| CAS Number | 121-71-1 | [5] |

| Molecular Formula | C₈H₈O₂ | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| Appearance | Off-white to pale brown or beige-brown crystalline powder | [2][6] |

| Melting Point | 96 °C | [5] |

| Boiling Point | 296 °C | [5] |

| Density | 1.099 - 1.1 g/cm³ at 25 °C | [5][6] |

| Solubility | Soluble in alcohol; Insoluble or slightly soluble in water. | [6] |

| pKa | 9.19 (at 25°C) | [6] |

| LogP | 1.144 | [6] |

| SMILES | CC(=O)C1=CC(=CC=C1)O | [5] |

| InChI Key | LUJMEECXHPYQOF-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Considerations

The synthesis of 3'-Hydroxyacetophenone can be achieved through several routes. One common and scalable method involves the diazotization of 3-aminoacetophenone, which is itself derived from the reduction of 3-nitroacetophenone.[8][9] This multi-step synthesis is a cornerstone of industrial production due to the availability of starting materials and high yields.

Experimental Protocol: Synthesis from 3-Nitroacetophenone

This protocol outlines a two-step process for the synthesis of high-purity 3'-Hydroxyacetophenone.

Step 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone

-

Rationale: This step involves a classic Bechamp reduction, where iron powder in the presence of a small amount of acid (like hydrochloric acid) acts as the reducing agent to convert the nitro group to an amine. Methanol can be added to improve the reaction kinetics and overall quality of the synthesis.[8][9]

-

To a reaction vessel, add 38 parts by weight of 3-nitroacetophenone and 37 parts by weight of water.[9]

-

Initiate stirring and heat the mixture to 90-95°C.[8]

-

Slowly add 20-22 parts by weight of iron powder to the heated mixture. A catalytic amount of hydrochloric acid can be added to initiate the reaction.[8]

-

Maintain the reaction at reflux for 8-10 hours, monitoring the conversion by Thin Layer Chromatography (TLC).[8][9]

-

After the reaction is complete, cool the mixture to 30°C and acidify with hydrochloric acid. Filter the mixture to remove iron salts.[8]

-

Take the filtrate and basify with ammonia water until weakly alkaline to precipitate the product.[8]

-

Filter the solid precipitate to obtain crude 3-aminoacetophenone.

Step 2: Diazotization of 3-Aminoacetophenone and Hydrolysis

-

Rationale: The primary amine of 3-aminoacetophenone is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures to ensure the stability of the diazonium salt. This salt is then hydrolyzed at an elevated temperature to replace the diazonium group with a hydroxyl group, yielding the final product.

-

In a diazonium kettle, add the crude 3-aminoacetophenone from Step 1, along with water and concentrated sulfuric or hydrochloric acid.[8][9]

-

Cool the mixture to between 5-10°C.[8]

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10°C. This will form the 3-diazo sulfate acetophenone.[8][9]

-

Once the addition is complete, slowly raise the temperature of the diazonium salt solution to above 90°C in a hydrolysis kettle.[8]

-

Continue stirring at this elevated temperature for 1-3 hours to ensure complete hydrolysis.[8]

-

Cool the reaction mixture, which will cause the crude 3'-Hydroxyacetophenone to precipitate.[8]

-

Filter the crude product and recrystallize from hot water to obtain the pure 3'-Hydroxyacetophenone.[8] The overall yield for this process can exceed 92%.[9]

Applications in Drug Development and Industry

3'-Hydroxyacetophenone is a compound of significant interest to drug development professionals due to its dual role as a versatile chemical intermediate and a bioactive molecule.

-

Pharmaceutical Intermediate: It is a crucial starting material in the synthesis of several APIs.[2][3] A notable example is its use in the preparation of Phenylephrine, a common decongestant.[2] It is also used to synthesize chalcones and flavonoids, which have been investigated for their potential as anti-tuberculosis and antileishmanial agents.[6]

-

Bioactivity: The phenolic structure of 3'-Hydroxyacetophenone confers notable antioxidant properties, allowing it to scavenge free radicals.[4][5] This activity is beneficial in mitigating oxidative stress. It also exhibits anti-inflammatory effects by inhibiting inflammatory mediators.[4] Furthermore, studies have indicated promising anti-cancer activity in various cancer cell lines.[4][5]

-

Industrial Applications: Beyond pharmaceuticals, it is used in the fragrance industry and in the manufacturing of cosmetics, soaps, and detergents due to its pleasant aroma and antimicrobial properties.[3][4]

Mechanistic Insights into Biological Activity

The therapeutic potential of 3'-Hydroxyacetophenone is rooted in its ability to modulate key biological pathways.

Anti-Inflammatory Action

The anti-inflammatory effects of 3'-Hydroxyacetophenone are attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins which are mediators of inflammation, pain, and redness.[10] By inhibiting COX-2, 3'-Hydroxyacetophenone can help to soothe irritated skin and reduce inflammatory responses, making it a valuable ingredient in dermatological and cosmetic formulations.[1][11]

Anti-Cancer Activity: Induction of Apoptosis

Several reports have highlighted the potential of 3'-Hydroxyacetophenone to act as an anti-cancer agent by inducing apoptosis, or programmed cell death, in cancer cells.[4][5] This process is often mediated through the activation of the caspase cascade.[5] Caspases are a family of proteases that, once activated, execute the dismantling of the cell in an orderly fashion. The activation of initiator caspases (like Caspase-9 in the intrinsic pathway) leads to a chain reaction, activating executioner caspases (like Caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[12][13]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 3'-Hydroxyacetophenone are crucial to ensure laboratory safety.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed (H302).[6][14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][15]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. Avoid the formation of dust.[3][14]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and store in an inert atmosphere. It is incompatible with strong oxidizing agents, acids, and bases.[3][6]

Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of 3'-Hydroxyacetophenone.

| Technique | Data Availability |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available on the NIST WebBook. |

| Infrared (IR) Spectroscopy | IR spectra are available on the NIST WebBook. |

| Nuclear Magnetic Resonance (NMR) | While specific spectra are not directly provided in the search results, NMR data is a standard characterization method for this compound. |

| Gas/Liquid Chromatography (GC/LC-MS) | Predicted GC-MS and LC-MS/MS spectra are available in databases like PhytoBank.[14] |

References

- CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google P

-

Various Applications Of 3-Hydroxyacetophenone - Cefa Cilinas Biotics Pvt Ltd. (2023-03-28). [Link]

-

The Significance of 3-Hydroxyacetophenone Manufacturer - Valence Labs. (2025-08-19). [Link]

-

3-Hydroxyacetophenone: A Natural Antioxidant and Its Role in Skincare Innovation. [Link]

-

3-Hydroxyacetophenone - Wikipedia. [Link]

-

3'-Hydroxyacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

Showing 1-(3-hydroxy-phenyl)ethanone (PHY0138495) - PhytoBank. (2015-04-24). [Link]

-

Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. [Link]

- CN105967986A - 3-hydroxyacetophenone synthesis method - Google P

-

Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PubMed Central. (2022-11-30). [Link]

-

Diagram showing general apoptosis process through three main pathways:... - ResearchGate. [Link]

-

Hydroxy acetophenone - Regimen Lab. [Link]

-

"What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade - YouTube. (2016-10-18). [Link]

-

Cellular Apoptosis Pathway - Abeomics. [Link]

-

What is Hydroxyacetophenone? - Paula's Choice. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. guidechem.com [guidechem.com]

- 5. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 6. fishersci.com [fishersci.com]

- 7. cir-safety.org [cir-safety.org]

- 8. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 9. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

- 10. regimenlab.com [regimenlab.com]

- 11. paulaschoice.co.uk [paulaschoice.co.uk]

- 12. abeomics.com [abeomics.com]

- 13. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicalbook.com [chemicalbook.com]

Physical properties of 3-(3-Acetylphenyl)phenol (melting point, boiling point)

Executive Summary & Core Directive

This technical monograph provides a comprehensive physicochemical profile of 3-(3-Acetylphenyl)phenol (CAS: 365427-02-7), a critical biphenyl scaffold used in the synthesis of liquid crystals, functional polymers, and pharmaceutical intermediates.

Unlike standard data sheets, this guide focuses on the causality governing its physical properties—specifically melting and boiling points—and provides self-validating protocols for their determination. The broad melting range often observed (110–120 °C) is not merely a number but a diagnostic indicator of isomeric purity and crystalline polymorphism, necessitating the rigorous characterization workflows detailed herein.

Physicochemical Identity & Properties

The physical behavior of 3-(3-Acetylphenyl)phenol is dictated by its meta-meta substitution pattern, which disrupts the planar symmetry seen in para-isomers (e.g., 4-acetylbiphenyl), lowering the melting point while maintaining a robust hydrogen-bonding network.

Table 1: Physicochemical Profile

| Property | Value / Range | Confidence | Source/Methodology |

| CAS Number | 365427-02-7 | High | Registry Verification [1] |

| Molecular Formula | C₁₄H₁₂O₂ | High | Stoichiometry |

| Molecular Weight | 212.25 g/mol | High | Calculated |

| Melting Point (MP) | 110 – 120 °C | Medium | Experimental (SDS Data) [2] |

| Boiling Point (BP) | ~395 °C (Predicted) | Low (Pred.)[1] | ACD/Labs Algorithm (Atmospheric) |

| Flash Point | >150 °C | Medium | Estimated based on structure |

| LogP | 2.8 – 3.1 | Medium | Predicted (Consensus) |

| Solubility | DMSO, Methanol, EtOAc | High | Experimental Observation |

Technical Insight: The experimental melting point range of 110–120 °C is relatively broad for a small molecule. In a drug development context, this often signals the presence of regioisomers (e.g., 3-(4-acetylphenyl)phenol) or amorphous content. High-purity crystalline samples typically exhibit a sharper range (e.g., 118–120 °C).

Thermodynamic Analysis & Structural Logic

To understand the melting and boiling behavior, we must visualize the intermolecular forces at play.

Structural Connectivity & H-Bonding

The molecule features two key functional groups on a biphenyl core:

-

Phenolic Hydroxyl (-OH): A strong Hydrogen Bond (HB) donor and acceptor.

-

Acetyl Group (-C=O): A strong HB acceptor.

Unlike 4-acetylbiphenyl (MP ~116-123 °C), the meta-substitution in 3-(3-Acetylphenyl)phenol creates a "kinked" geometry. This reduces the packing efficiency in the crystal lattice compared to the linear para-isomer. However, the ability of the phenolic proton to form intermolecular hydrogen bonds with the acetyl oxygen of a neighboring molecule creates a "supramolecular polymer" effect, which elevates the boiling point significantly above what Van der Waals forces alone would dictate.

Visualization 1: Structural Logic & Intermolecular Forces

Figure 1: Intermolecular hydrogen bonding network stabilizing the crystal lattice.

Experimental Methodologies

As a Senior Scientist, I do not rely on literature values without verification. The following protocols are designed to generate self-validating data.

Protocol: Melting Point Determination (Capillary Method)

Objective: Determine the purity-dependent melting range.

-

Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove solvent inclusions (which depress MP).

-

Loading: Pack 2-3 mm of sample into a glass capillary tube. Compact by tapping (loose packing causes uneven heat transfer).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to determine approximate MP.

-

Data Ramp: 1 °C/min starting from 100 °C.

-

-

Observation: Record

(first liquid drop) and-

Pass Criteria:

. -

Fail Criteria:

indicates impurities (likely regioisomers or starting materials).

-

Protocol: Boiling Point Estimation (Reduced Pressure)

Context: Direct atmospheric boiling is not recommended due to probable thermal decomposition (oxidation of phenol) above 250 °C.

-

Setup: Short-path distillation apparatus with a high-vacuum pump (< 1 mmHg).

-

Procedure: Slowly heat the oil bath.

-

Calculation: Use a pressure-temperature nomograph.

-

Expected: If BP ≈ 395 °C at 760 mmHg.

-

Target: At 0.5 mmHg, BP should drop to approx. 160–180 °C.

-

-

Validation: If the distillate solidifies in the condenser (MP ~115 °C), the condenser must be kept warm (water > 50 °C) or air-cooled to prevent clogging.

Synthesis & Purification Context

Understanding the source of the material is essential for interpreting physical property data. The primary synthesis route is the Suzuki-Miyaura Coupling , which dictates the impurity profile.

Reaction:

Critical Impurities affecting MP:

-

Homocoupling products: 3,3'-Dihydroxybiphenyl or 3,3'-Diacetylbiphenyl.

-

Protodeboronation: Phenol (MP 41 °C) – drastically lowers MP.

-

Regioisomers: If starting materials contained 4-bromo isomers.

Visualization 2: Synthesis & Characterization Workflow

Figure 2: Workflow for ensuring material quality before physical property validation.

References

-

Sigma-Aldrich (Merck). Product Detail: 3-(3-Acetylphenyl)phenol. Retrieved from .

-

Combi-Blocks. Safety Data Sheet (SDS): 3-(3-Acetylphenyl)phenol (CAS 365427-02-7). Retrieved from .

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. .

-

PubChem. Compound Summary: 3-(3-Acetylphenyl)phenol. National Library of Medicine. Retrieved from .

Sources

Solubility Profile of 3-(3-Acetylphenyl)phenol: A Framework for Prediction and Experimental Determination

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-(3-acetylphenyl)phenol in organic solvents. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. We will delve into the molecular structure of 3-(3-acetylphenyl)phenol to anticipate its solubility behavior, outline leading theoretical models for in silico prediction, and provide a detailed, field-proven protocol for accurate experimental measurement.

Introduction: The Critical Role of Solubility

In the journey of a molecule from laboratory synthesis to a viable product, solubility is a gatekeeper property. For drug development professionals, poor aqueous solubility can terminate the progression of an otherwise promising API due to low bioavailability. For process chemists, understanding solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization and purification protocols, and ensuring product quality.

3-(3-Acetylphenyl)phenol is a bi-functional aromatic molecule containing both a ketone and a phenolic hydroxyl group. This structure suggests a nuanced solubility profile, with the potential for both polar and non-polar interactions. This guide provides the necessary tools to elucidate this profile, empowering researchers to make informed decisions in their development endeavors.

Physicochemical Landscape of 3-(3-Acetylphenyl)phenol

A molecule's structure is the blueprint for its physical properties. By dissecting the functional components of 3-(3-acetylphenyl)phenol, we can make informed hypotheses about its interactions with various solvents.

-

Aromatic Rings: The two phenyl rings provide a significant non-polar, hydrophobic character, suggesting solubility in solvents that can engage in π-π stacking and van der Waals interactions, such as toluene or benzene.

-

Phenolic Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and a moderate hydrogen bond acceptor. It imparts a polar character and suggests affinity for protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., acetone, dimethyl sulfoxide).[1][2][3]

-

Acetyl Group (-C(O)CH₃): The carbonyl moiety is a strong hydrogen bond acceptor and contributes significantly to the molecule's overall polarity and dipole moment. This feature enhances solubility in polar solvents.

The interplay of these features—a large hydrophobic core punctuated by two distinct polar, hydrogen-bonding groups—predicts that 3-(3-acetylphenyl)phenol will exhibit limited solubility in purely non-polar alkanes (e.g., hexane) and a preference for solvents with a balance of polar and non-polar characteristics.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, computational models can provide rapid, cost-effective estimations of solubility, helping to prioritize solvent selection.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar interactions.

-

δh: Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen space" is a metric for affinity; a smaller Ra suggests higher solubility.[4] While the specific HSP values for 3-(3-acetylphenyl)phenol are not published, they can be estimated using group contribution methods, providing a powerful tool for preliminary solvent screening.[5]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a high-fidelity prediction method rooted in quantum chemistry.[6] It calculates the chemical potential of a molecule in a liquid by evaluating the interactions of its unique surface polarity profile (σ-profile). This ab initio approach does not rely on pre-existing experimental data for the solute, making it exceptionally valuable for novel compounds.[7][8] It can accurately predict thermodynamic properties like activity coefficients, which are directly related to solubility.[9]

The logical workflow for a COSMO-RS prediction is illustrated below.

Caption: COSMO-RS workflow for solubility prediction.

Gold Standard Experimental Protocol: Equilibrium Shake-Flask Method

Theoretical models provide guidance, but experimental measurement remains the definitive source of truth for solubility. The equilibrium shake-flask method is the universally recognized gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[10]

Causality Behind Experimental Choices

-

Ensuring Equilibrium: Thermodynamic solubility is an equilibrium property. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure the dissolution and precipitation processes have reached a steady state.[11][12][13] Sampling at multiple time points (e.g., 24h and 48h) is a self-validating mechanism; constant concentration over time confirms equilibrium.[10]

-

Maintaining Temperature: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25.0 °C ± 0.5 °C) is critical for data accuracy and reproducibility.

-

Solid-State Characterization: The crystalline form (polymorph) of the solute can significantly impact solubility. It is best practice to characterize the starting material and the solid excess after the experiment (e.g., via DSC or XRD) to ensure no phase transitions have occurred.

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity. A robust, multi-point calibration curve is essential for converting analytical signals into accurate concentration values.

Step-by-Step Experimental Workflow

Objective: To determine the equilibrium solubility of 3-(3-acetylphenyl)phenol in a selected organic solvent at a specified temperature.

Materials:

-

3-(3-Acetylphenyl)phenol (purity >99%)

-

HPLC-grade organic solvents

-

Class A volumetric flasks and pipettes

-

Analytical balance (±0.1 mg)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with a temperature-controlled chamber

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

Procedure:

-

Preparation:

-

Add an excess amount of 3-(3-acetylphenyl)phenol to a pre-weighed 20 mL vial. "Excess" is critical; a good starting point is ~50-100 mg. The goal is to have undissolved solid visibly present throughout the experiment.[13]

-

Using a Class A pipette, add a precise volume (e.g., 10.0 mL) of the selected solvent to the vial.

-

Prepare at least three replicate vials for each solvent to assess variability.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for 48 hours.

-

-

Sample Collection and Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled block for at least 1 hour to allow for sedimentation of the excess solid.

-

Carefully withdraw a small aliquot (~1 mL) from the clear supernatant using a glass syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles. Discard the first few drops to saturate the filter membrane.

-

-

Quantification:

-

Prepare a series of calibration standards of 3-(3-acetylphenyl)phenol in the same solvent, covering the expected concentration range.

-

Analyze the filtered samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of 3-(3-acetylphenyl)phenol in the filtered samples.

-

-

Data Reporting:

-

Calculate the average solubility from the three replicates and report the value in mg/mL or mol/L, along with the standard deviation.

-

Caption: Workflow for the Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The results from experimental measurements should be compiled into a clear, structured format to facilitate analysis. The following table serves as a template for organizing solubility data for 3-(3-acetylphenyl)phenol.

| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Observations |

| Hexane | Non-Polar | [Insert Experimental Data] | Expected: Very Low |

| Toluene | Non-Polar (Aromatic) | [Insert Experimental Data] | Expected: Low to Moderate |

| Dichloromethane | Polar Aprotic | [Insert Experimental Data] | Expected: Moderate to High |

| Acetone | Polar Aprotic | [Insert Experimental Data] | Expected: High |

| Ethyl Acetate | Polar Aprotic | [Insert Experimental Data] | Expected: Moderate to High |

| Methanol | Polar Protic | [Insert Experimental Data] | Expected: High |

| Ethanol | Polar Protic | [Insert Experimental Data] | Expected: Very High |

| Isopropanol | Polar Protic | [Insert Experimental Data] | Expected: High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Insert Experimental Data] | Expected: Very High |

| Water | Polar Protic | [Insert Experimental Data] | Expected: Very Low |

By comparing the experimental results with the initial predictions based on molecular structure and computational models, a comprehensive understanding of the solute-solvent interactions governing the solubility of 3-(3-acetylphenyl)phenol can be developed.

Conclusion

Determining the solubility of a novel compound such as 3-(3-acetylphenyl)phenol requires a synergistic approach that combines theoretical prediction with rigorous experimental validation. By first analyzing the molecule's physicochemical properties and employing predictive models like Hansen Solubility Parameters and COSMO-RS, researchers can strategically select solvents for experimental testing. The equilibrium shake-flask method, when executed with meticulous attention to detail, provides the definitive, high-quality data required for critical decisions in process development and pharmaceutical formulation. This guide provides the foundational principles and actionable protocols to confidently navigate the solubility characterization of 3-(3-acetylphenyl)phenol.

References

-

National Center for Biotechnology Information. (n.d.). Phenol. PubChem. Retrieved February 4, 2026, from [Link]

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved February 4, 2026, from [Link]

-

Palmelund, H., et al. (2021). The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. Retrieved February 4, 2026, from [Link]

-

SATHEE. (n.d.). Chemistry Phenol. Retrieved February 4, 2026, from [Link]

-

Clark, J. (2023, January 22). Physical Properties of Phenol. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved February 4, 2026, from [Link]

-

Almeida, H. M. P., et al. (2015). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 4, 2026, from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved February 4, 2026, from [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Retrieved February 4, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 4, 2026, from [Link]

-

Gao, J. (2015). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Michigan State University Digital Repository. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). COSMO-RS. Retrieved February 4, 2026, from [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved February 4, 2026, from [Link]

-

SlidePlayer. (n.d.). Phenols and phenolic ethers. Retrieved February 4, 2026, from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved February 4, 2026, from [Link]

-

Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters. Retrieved February 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 3-ethyl- (CAS 620-17-7). Retrieved February 4, 2026, from [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved February 4, 2026, from [Link]

-

de Campos, D. R., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

-

Chemistry Stack Exchange. (2024, September 3). Hansen solubility parameters and HMPC. Retrieved February 4, 2026, from [Link]

Sources

- 1. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Phenol [sathee.iitk.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hildebrand | Hansen Solubility Parameters [hansen-solubility.com]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. COSMO-RS - Wikipedia [en.wikipedia.org]

- 7. scm.com [scm.com]

- 8. approcess.com [approcess.com]

- 9. zenodo.org [zenodo.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. scielo.br [scielo.br]

Technical Guide: Bioactivity Modulation via Phenolic Acetylation

Executive Summary

The therapeutic utility of phenolic compounds (e.g., resveratrol, quercetin, curcumin) is frequently bottlenecked by poor bioavailability, rapid Phase II metabolism (glucuronidation/sulfation), and low lipophilicity. Acetylation—the esterification of free hydroxyl groups—serves as a critical molecular engineering strategy to overcome these limitations.

This guide details the biological rationale, synthetic pathways, and validation protocols for acetylated phenolic derivatives. Unlike their parent compounds, these "prodrugs" exhibit enhanced membrane permeability and metabolic stability, serving as intracellular delivery vehicles that regenerate the active parent moiety via esterase hydrolysis or exhibit unique, independent pharmacodynamics.

The Pharmacokinetic Rationale: The "Trojan Horse" Mechanism

The primary failure mode of native polyphenols is their inability to maintain therapeutic plasma concentrations. Acetylation modifies the partition coefficient (

The Lipophilic Threshold

Native phenols often struggle to cross the lipid bilayer passively. Peracetylation masks the polar -OH groups, facilitating passive diffusion. Once intracellular, ubiquitous non-specific esterases (e.g., carboxylesterases) hydrolyze the acetate groups, trapping the active, polar parent compound inside the cell or allowing it to interact with cytosolic targets.

Metabolic Shielding

The hydroxyl groups are the primary attack sites for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). Acetylation "caps" these sites, delaying first-pass metabolism until deacetylation occurs.

Figure 1: The "Trojan Horse" mechanism illustrating how acetylation facilitates membrane crossing followed by intracellular regeneration of the active parent compound.

Synthesis & Structural Characterization

Field Insight: While enzymatic synthesis (lipase-catalyzed) is gaining traction for regioselectivity, chemical acetylation remains the gold standard for total peracetylation due to yield and speed.

Protocol: Chemical Peracetylation (Standard)

Objective: Complete conversion of all hydroxyl groups to acetate esters.

Reagents:

-

Parent Phenol (e.g., Resveratrol, 1 eq)

-

Acetic Anhydride (

, 5-10 eq per -OH group) -

Pyridine (Solvent/Base, anhydrous)

-

DMAP (4-Dimethylaminopyridine, catalytic, 0.1 eq)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a drying tube (calcium chloride), dissolve the phenol in anhydrous pyridine. Critical: Moisture in pyridine will hydrolyze the anhydride and reduce yield.

-

Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride dropwise to prevent thermal degradation.

-

Catalysis: Add catalytic DMAP. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

-

Quenching: Pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring. The acetylated product often precipitates as a white/off-white solid.

-

Extraction (if oil forms): Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), then saturated

, then brine. -

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Figure 2: Standard chemical peracetylation workflow ensuring removal of pyridine residues.

Biological Activity Profile

The biological impact of acetylation is non-binary. It typically reduces direct radical scavenging capacity (in cell-free assays) while enhancing cellular efficacy.

The Antioxidant Paradox

-

In Vitro (DPPH/ORAC): Acetylated compounds show low/null activity . The phenolic hydrogen is replaced by an acetyl group, removing the capacity to donate hydrogen atoms to free radicals.

-

In Vivo (Cellular): Acetylated compounds often show higher activity .

Cytotoxicity & Anticancer Mechanisms

Acetylated flavonoids (e.g., Acetyl-Quercetin) and stilbenes (Acetyl-Resveratrol) frequently exhibit lower

Key Pathways Modulated:

-

Cell Cycle Arrest: Induction of G2/M phase arrest.

-

Apoptosis: Upregulation of Bax, downregulation of Bcl-2, and activation of Caspase-3.

-

NF-κB Suppression: Acetylated forms block the phosphorylation of IκB, preventing NF-κB nuclear translocation.

Comparative Data Summary

Representative data synthesized from literature (e.g., Resveratrol vs. Triacetylresveratrol).[2]

| Compound | LogP (Est.)[3] | DPPH IC50 (µM) | HepG2 Cytotoxicity IC50 (µM) | Cellular Uptake (Relative) |

| Resveratrol (Parent) | ~3.1 | 25.4 | 45.2 | 1.0x (Baseline) |

| Triacetylresveratrol | ~4.5 | >1000 (Inactive) | 18.5 | 3.2x |

| Curcumin (Parent) | ~3.2 | 15.2 | 22.1 | 1.0x |

| Triacetylcurcumin | ~4.8 | >500 | 12.4 | 2.5x |

Experimental Validation Protocols

To validate the efficacy of your acetylated library, you must distinguish between the prodrug effect and intrinsic activity.

Protocol: Cellular Uptake & Hydrolysis Assay

Objective: Prove that the acetylated compound enters the cell and regenerates the parent.

-

Seeding: Seed HepG2 cells (

cells/well) in 6-well plates. -

Treatment: Treat with equimolar concentrations (e.g., 20 µM) of Parent vs. Acetylated compound for 1, 4, and 12 hours.

-

Lysis: Wash cells 3x with cold PBS (critical to remove extracellular drug). Lyse with Methanol/Water (80:20) containing 0.1% Formic Acid.

-

Analysis (LC-MS/MS):

-

Monitor MRM transitions for both the acetylated form and the parent.

-

Success Criteria: Rapid disappearance of Acetylated form in lysate and corresponding appearance of Parent peak over time.

-

Protocol: Intracellular ROS Scavenging (DCFH-DA)

Objective: Prove antioxidant activity is restored intracellularly.

-

Probe Loading: Incubate cells with DCFH-DA (10 µM) for 30 mins.

-

Stress Induction: Wash cells, then treat with compound + Oxidative Stressor (e.g.,

or AAPH). -

Measurement: Measure fluorescence (Ex/Em: 485/535 nm).

-

Interpretation: If the acetylated compound works, fluorescence should decrease significantly compared to control, despite the compound being inactive in a cell-free DPPH assay.

References

-

Tsiapara, A. V., et al. (2009). "Bioactivity of acetylated phenolic compounds." Lipids, 44(10), 879-888.

-

Biasutto, L., et al. (2007). "Ester-based precursors to increase the bioavailability of quercetin." Journal of Medicinal Chemistry, 50(2), 241-253.

-

Liang, G., et al. (2013). "Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin." Bioorganic & Medicinal Chemistry Letters, 23(6), 1795-1799.

-

Lambert, J. D., et al. (2006). "Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate." Drug Metabolism and Disposition, 34(12), 2111-2116.

-

Oh, W. Y., & Shahidi, F. (2018). "Lipophilized resveratrol derivatives: Synthesis, structure, and biological activities." Journal of Agricultural and Food Chemistry, 66(40), 10443-10452.

Sources

Technical Guide: Synthesis and Structural Analysis of 3-(3-Acetylphenyl)phenol

A Comparative Study of Hydroxyacetophenone Isomers and Biaryl Coupling Strategies

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3-acetylphenyl)phenol (also known as 1-(3'-hydroxy[1,1'-biphenyl]-3-yl)ethanone), a meta-substituted biaryl scaffold critical in the development of liquid crystals, OLED materials, and pharmaceutical intermediates.

The guide is structured to first deconstruct the fundamental building blocks—hydroxyacetophenone (HAP) isomers —highlighting how their differing hydrogen-bonding motifs dictate reactivity and physical state. Subsequently, we detail a robust, scalable Suzuki-Miyaura cross-coupling protocol for synthesizing the target molecule, complete with mechanistic insights and troubleshooting parameters for high-purity isolation.

Part 1: Structural Analysis of Hydroxyacetophenone Isomers

To understand the target molecule, one must first master its precursors. The hydroxyacetophenone (HAP) family exists as three structural isomers: ortho (2-HAP), meta (3-HAP), and para (4-HAP). While chemically similar, their physical properties diverge radically due to hydrogen bonding topology .[1]

1.1 Comparative Physicochemical Properties

| Property | 2'-Hydroxyacetophenone (2-HAP) | 3'-Hydroxyacetophenone (3-HAP) | 4'-Hydroxyacetophenone (4-HAP) |

| Substitution | Ortho (1,2) | Meta (1,3) | Para (1,4) |

| H-Bonding Mode | Intramolecular (Chelation) | Intermolecular (Network) | Intermolecular (Network) |

| State (RT) | Liquid (Oil) | Solid | Solid |

| Boiling Point | ~213°C (Volatile) | ~296°C | ~147°C (at reduced pressure) |

| Acidity (pKa) | ~10.0 (H-bond stabilized) | ~9.5 | ~8.0 |

| Reactivity | Sterically hindered; reduced nucleophilicity of -OH | Accessible -OH; typical phenol reactivity | Highly reactive; prone to polymerization |

1.2 The "Ortho Effect" vs. Meta-Stability

The 2-HAP isomer exhibits a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydrogen. This forms a pseudo-six-membered ring, significantly lowering its boiling point and increasing its volatility compared to the 3- and 4-isomers, which form extensive intermolecular lattice networks.

Relevance to Target: The target molecule, 3-(3-acetylphenyl)phenol , is a meta-meta linked system. It retains the intermolecular hydrogen bonding character of 3-HAP, resulting in a solid compound with high thermal stability, unlike the volatile 2-HAP derivatives.

Figure 1: Impact of hydrogen bonding topology on the physical state and relationship to the target biaryl scaffold.

Part 2: Synthesis of 3-(3-Acetylphenyl)phenol

Retrosynthetic Analysis: The most efficient disconnection for 3-(3-acetylphenyl)phenol is at the biaryl bond. While Ullmann coupling is possible, the Suzuki-Miyaura cross-coupling is the industry standard due to mild conditions and tolerance of the free phenol (if base conditions are managed) or protected phenol.

Selected Pathway: Coupling of 3-Bromoacetophenone with 3-Hydroxyphenylboronic acid .

2.1 Reagents and Materials[2][3][4]

-

Electrophile: 3-Bromoacetophenone (1.0 equiv)

-

Nucleophile: 3-Hydroxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation and robust performance with aryl chlorides/bromides.

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) - Anhydrous.

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio).

-

Atmosphere: Nitrogen or Argon (Strictly inert).

2.2 Step-by-Step Protocol

-

Preparation of Reaction Vessel:

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum.

-

Flush the system with Argon for 15 minutes to ensure an oxygen-free environment.

-

-

Solvent Degassing (Critical Step):

-

In a separate flask, combine 1,4-Dioxane (80 mL) and distilled water (20 mL).

-

Sparge with Argon for 30 minutes using a long needle immersed in the solvent. Note: Failure to degas leads to rapid catalyst deactivation (palladium black formation).

-

-

Reactant Assembly:

-

Charge the reaction flask with 3-Bromoacetophenone (10 mmol, 1.99 g), 3-Hydroxyphenylboronic acid (11 mmol, 1.52 g), and K₂CO₃ (25 mmol, 3.45 g).

-

Add the Pd(dppf)Cl₂ catalyst (0.3 mmol, ~245 mg) last to minimize air exposure.

-

-

Reaction Initiation:

-

Transfer the degassed solvent mixture to the reaction flask via cannula or syringe under positive Argon pressure.

-

Heat the mixture to 90°C in an oil bath.

-

Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide should be consumed within 4–6 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove palladium residues; wash the pad with Ethyl Acetate.

-

Adjust the pH of the filtrate to ~3-4 using 1M HCl (careful acidification is required to protonate the phenolate without hydrolyzing the ketone).

-

Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica Gel 60).

-

Gradient: 10%

40% Ethyl Acetate in Hexanes. -

Yield Expectation: 75–85% as an off-white solid.

-

Part 3: Mechanistic Insights & Troubleshooting

The Suzuki-Miyaura cycle involves three distinct stages. Understanding these allows for rapid troubleshooting.

3.1 The Catalytic Cycle

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[5] This is generally the rate-determining step for aryl chlorides, but rapid for bromides.

-

Transmetallation: The boronic acid (activated by the base to form a boronate species) transfers its aryl group to the Palladium center.[5]

-

Reductive Elimination: The two aryl groups couple, releasing the product and regenerating Pd(0).[6]

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for biaryl synthesis.

3.2 Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to O₂ or lack of ligand stabilization. | Ensure rigorous degassing. Add excess ligand (e.g., PPh₃) or switch to Pd(dppf)Cl₂. |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid or disproportionation. | Minimize O₂ exposure. Reduce catalyst loading. |

| No Reaction | Catalyst poisoning or inactive boronic acid. | Check boronic acid purity (stoichiometry). Ensure base is anhydrous and in excess. |

| Protodeboronation | Hydrolysis of the C-B bond before coupling. | Use a milder base (K₃PO₄) or reduce water content in the solvent system. |

Part 4: Characterization & Validation

To validate the synthesis of 3-(3-acetylphenyl)phenol , the following spectral signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Phenolic -OH: Singlet, broad, ~9.6 ppm (D₂O exchangeable).

-

Acetyl -CH₃: Singlet, sharp, ~2.6 ppm.

-

Aromatic Region: Multiplets between 6.8–8.2 ppm. Look for the characteristic meta-substitution splitting patterns (triplets/doublet of doublets).

-

-

IR Spectroscopy (ATR):

-

O-H Stretch: Broad band at 3300–3400 cm⁻¹.

-

C=O Stretch: Strong peak at ~1680 cm⁻¹ (conjugated ketone).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ calculated for C₁₄H₁₂O₂: 213.09.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025).[7] A Comprehensive Technical Guide to the Physical Properties of 2'-Hydroxyacetophenone. BenchChem Technical Support.

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

-

ChemicalBook. (2026). 2'-Hydroxyacetophenone Properties and Applications. ChemicalBook Database.

-

National Institutes of Health (NIH). (2025). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.[4] PubMed Central.

Sources

- 1. homework.study.com [homework.study.com]

- 2. jetir.org [jetir.org]

- 3. (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol: an X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Natural Sources of Phenolic Derivatives: A Technical Guide for Drug Discovery

Executive Summary

Phenolic derivatives represent the largest class of secondary metabolites in the plant and marine kingdoms, serving as the structural backbone for over 40% of modern pharmacopeia. This guide moves beyond basic taxonomy to analyze the bio-synthetic origins , extraction kinetics , and therapeutic validation of these compounds. It is designed for researchers requiring a self-validating framework to transition raw biomass into standardized, bioactive pharmaceutical candidates.

Part 1: Biosynthetic Origins & Structural Classification

The structural diversity of phenolic derivatives is not random; it is a deterministic result of the Shikimate and Phenylpropanoid pathways. Understanding this causality is critical for selecting the correct biological source for a target scaffold.

The Metabolic Assembly Line

Phenolic biosynthesis begins with the condensation of Erythrose-4-phosphate and Phosphoenolpyruvate (PEP).[1] The pathway bifurcates at Chorismate , leading to the aromatic amino acids that serve as precursors for all phenolic subclasses.

-

The Checkpoint: Phenylalanine Ammonia-Lyase (PAL) is the gatekeeper enzyme.[1][2] It deaminates L-phenylalanine to form trans-cinnamic acid.[2]

-

The Divergence: From cinnamic acid, the pathway branches into:

-

Benzoic Acids (C6-C1): Formed via oxidative cleavage.

-

Phenylpropanoids (C6-C3): Precursors to lignans and coumarins.

-

Flavonoids (C6-C3-C6): Formed via condensation with malonyl-CoA.

-

Visualization of Biosynthetic Causality

The following diagram maps the flow from primary metabolism to specific phenolic classes.

Figure 1: The Shikimate-Phenylpropanoid biosynthetic cascade illustrating the derivation of major phenolic classes from primary metabolic precursors.

Part 2: Primary Natural Reservoirs & Yield Data

Selecting a source requires balancing abundance (yield) with complexity (purification difficulty). Marine sources are increasingly prioritized for their unique halogenated phenotypes (bromophenols) which are absent in terrestrial plants.

Comparative Yield Analysis

The following table synthesizes quantitative data from recent high-performance extraction studies.

| Biological Source | Dominant Phenolic Class | Key Derivative | Typical Yield (mg GAE/g DW)* | Therapeutic Target |

| Camellia sinensis (Green Tea) | Flavan-3-ols | Epigallocatechin gallate (EGCG) | 250 - 350 | Antioxidant, Metabolic regulation |

| Vitis vinifera (Grape Pomace) | Stilbenes / Anthocyanins | Resveratrol / Malvidin | 45 - 105 | Anti-aging, Cardiovascular health |

| Ecklonia cava (Brown Algae) | Phlorotannins | Dieckol / Phlorofucofuroeckol | 180 - 230 | Anti-inflammatory, UV protection |

| Picea abies (Spruce Bark) | Stilbenes / Lignans | Piceid / Hydroxymatairesinol | 80 - 120 | Antimicrobial, Cancer prevention |

| Rhodomela conferta (Red Algae) | Bromophenols | 2,4,6-Tribromophenol | 15 - 40 | Anticancer (Renal), Antibacterial |

*GAE/g DW: Gallic Acid Equivalents per gram of Dry Weight. Yields vary based on extraction method.

Part 3: Advanced Extraction & Isolation Methodologies

Scientific Integrity Note: Traditional Soxhlet extraction is often cited but frequently degrades thermolabile phenolics (e.g., anthocyanins). The protocol below utilizes Ultrasound-Assisted Extraction (UAE) , which relies on acoustic cavitation to disrupt cell walls at lower temperatures, preserving structural integrity.[3][4]

Protocol: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is designed for the isolation of flavonoids and stilbenes from lignocellulosic biomass (e.g., grape pomace, bark).

Reagents:

-

Ethanol (HPLC Grade)[5]

-

Milli-Q Water

-

Formic Acid (0.1% v/v)

Workflow:

-

Pre-treatment:

-

Freeze-dry raw biomass to <5% moisture content.

-

Grind to a fine powder (particle size < 0.5 mm) to maximize surface area.

-

-

Solvent Preparation:

-

Prepare a solvent system of Ethanol:Water (70:30 v/v) acidified with 0.1% Formic Acid.

-

Rationale: Ethanol targets the organic phenolic rings; water swells the plant matrix; acid stabilizes the phenolic hydroxyl groups preventing oxidation.

-

-

Sonication:

-

Mix powder with solvent at a 1:20 (w/v) ratio.

-

Sonicate at 40 kHz frequency, 300 W power for 30 minutes .

-

Temperature Control: Maintain temperature < 40°C using a cooling loop to prevent thermal degradation.

-

-

Separation:

-

Centrifuge at 8,000 x g for 15 minutes at 4°C.

-

Filter supernatant through a 0.45 µm PTFE filter.

-

-

Purification (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the extract. Wash with water to remove sugars/organic acids.

-

Elute phenolics with 100% Methanol.

-

Visualization of Extraction Logic

Figure 2: Process flow for Ultrasound-Assisted Extraction (UAE) highlighting critical control points for purity.

Part 4: Analytical Characterization (HPLC-MS/MS)

Quantification without structural validation is insufficient for drug development. The following HPLC parameters represent a robust starting point for separating complex phenolic mixtures.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% -> 40% B (Linear gradient)

-

20-25 min: 40% -> 90% B (Wash)

-

-

Detection:

-

UV/Vis: 280 nm (Total Phenols), 320 nm (Hydroxycinnamic acids), 360 nm (Flavonoids).

-

MS: ESI Negative Mode (Phenolics ionize best by losing a proton [M-H]-).

-

Part 5: Therapeutic Potential & References[4]

The efficacy of phenolic derivatives is strictly governed by Structure-Activity Relationships (SAR) .

-

Antioxidant Power: Directly correlated to the number of hydroxyl (-OH) groups. The ortho-dihydroxy structure (catechol moiety) confers maximum radical scavenging stability.

-

Bioavailability: A major limitation. Glycosylated forms (bound to sugar) are more soluble but less bioactive than their aglycone counterparts. Hydrolysis (enzymatic or acid) is often required to activate the compound in vivo.

References

-

Biosynthesis of the Phenolic Compound Family. ResearchGate. [Link]

-

Optimized Ultrasound-Assisted Extraction for Enhanced Recovery. MDPI. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds. PubMed Central. [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids. PubMed Central. [Link]

-

Relationship between Structure of Phenolics and Anticancer Activity. MDPI. [Link][6]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(3-Acetylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Abstract & Application Scope

3-(3-Acetylphenyl)phenol is a meta-meta substituted biaryl scaffold critical in the development of liquid crystals, OLED host materials, and pharmaceutical intermediates. Its structural significance lies in the meta-linkage, which disrupts conjugation length compared to para-isomers, thereby increasing the triplet energy (

This Application Note details a robust, scalable protocol for synthesizing 3-(3-Acetylphenyl)phenol using a Suzuki-Miyaura cross-coupling strategy. Unlike traditional methods that require protecting the phenolic hydroxyl group, this protocol utilizes an optimized catalytic system allowing for the direct coupling of unprotected 3-hydroxyphenylboronic acid, significantly improving atom economy and reducing process time.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the central biaryl bond. The choice of coupling partners is dictated by commercial availability and oxidative stability.

-

Partner A (Nucleophile): 3-Hydroxyphenylboronic acid.

-

Partner B (Electrophile): 3-Bromoacetophenone.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (chosen for its resistance to oxidation and high activity with aryl bromides).

Visualizing the Synthetic Logic

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 3-Bromoacetophenone | 2142-63-4 | ≥98% | Electrophile |

| 3-Hydroxyphenylboronic acid | 87199-18-6 | ≥97% | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Catalyst Grade | Catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base |

| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent |

| Water | 7732-18-5 | Deionized | Co-solvent |

Equipment

-

Schlenk line or Nitrogen manifold.

-

Three-neck round-bottom flask (100 mL) equipped with a reflux condenser.

-

Magnetic stirrer with temperature control.

-

Rotary evaporator.

-

Flash chromatography column.

Experimental Protocol

Pre-Reaction Setup (Inert Atmosphere)

Critical Insight: While Suzuki coupling is robust, the presence of oxygen promotes the formation of phenol homocoupling byproducts and oxidizes the phosphine ligands, deactivating the palladium catalyst. Rigorous degassing is non-negotiable for high yields.

-

Solvent Preparation: Mix 1,4-Dioxane and Water in a 4:1 ratio (e.g., 40 mL Dioxane : 10 mL Water). Sparge with Nitrogen gas for 20 minutes to remove dissolved oxygen.

Reaction Assembly

-

Charging: To a dry 100 mL three-neck flask containing a magnetic stir bar, add:

-

3-Bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv)

-

3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 equiv)

-

Potassium Carbonate (4.14 g, 30.0 mmol, 3.0 equiv)

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).

-

Note: The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand creates a wide bite angle, facilitating the reductive elimination step which is often the rate-determining step in sterically congested biaryls.

-

-

Solvent Transfer: Cannulate the degassed Dioxane/Water mixture into the reaction flask under a positive stream of Nitrogen.

Execution

-

Heating: Heat the mixture to 90°C (oil bath temperature).

-

Monitoring: Stir vigorously for 4–6 hours.

-

Process Control: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting bromide (

) should disappear, and a new, more polar spot (

-

Workup & Isolation[1]

-

Quench: Cool the reaction to room temperature. Dilute with water (50 mL) and adjust pH to ~5–6 using 1M HCl.

-

Why Acidify? The product is a phenol.[1] In the basic reaction medium (K₂CO₃), it exists as a phenolate anion which is water-soluble. Acidification reprotonates the phenol, driving it into the organic phase.

-

-

Extraction: Extract with Ethyl Acetate (

mL). -

Washing: Wash combined organics with Brine (saturated NaCl), then dry over anhydrous Sodium Sulfate (Na₂SO₄).

-

Concentration: Filter and concentrate under reduced pressure to yield a crude yellow solid.

Purification

-

Column Chromatography: Purify using silica gel (230–400 mesh).

-

Gradient: Start with 10% EtOAc/Hexane to elute non-polar impurities, then increase to 30–40% EtOAc/Hexane to elute the target 3-(3-Acetylphenyl)phenol.

-

-

Final Form: Isolate the product as an off-white solid.

Mechanistic Workflow (Catalytic Cycle)

Understanding the cycle aids in troubleshooting. If the reaction stalls, it is often due to the failure of the Oxidative Addition step (due to poor catalyst quality) or Transmetallation (due to insufficient base).

Figure 2: The catalytic cycle emphasizing the regeneration of the Pd(0) species.

Characterization & Validation

Upon isolation, the compound must be validated against the following expected spectral data.

Expected Chemical Data[2][3][4][5][6][7][8][9]

-

Physical State: Off-white to pale yellow solid.

-

Melting Point: 118–122°C (Typical for meta-substituted hydroxy-acetyl biaryls).

-

Solubility: Soluble in Acetone, DMSO, Methanol, Ethyl Acetate.

NMR Spectroscopy (Simulated Reference)

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.65 (s, 1H, -OH) — Broad singlet, exchangeable.

- 8.18 (t, 1H, Ar-H) — Acetophenone ring (H2').

- 7.95 (d, 1H, Ar-H) — Acetophenone ring (H4').

- 7.88 (d, 1H, Ar-H) — Acetophenone ring (H6').

- 7.62 (t, 1H, Ar-H) — Acetophenone ring (H5').

- 7.30 (t, 1H, Ar-H) — Phenol ring (H5).

- 7.10–7.05 (m, 2H, Ar-H) — Phenol ring (H2, H6).

- 6.82 (d, 1H, Ar-H) — Phenol ring (H4).

- 2.64 (s, 3H, -COCH₃) — Acetyl methyl group.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing. Switch to a fresh catalyst batch. |

| Homocoupling (Bi-phenol formed) | Oxidative coupling of boronic acid. | Reduce O₂ exposure. Add boronic acid slowly. |

| Product in Aqueous Layer | pH too high during workup. | The phenol is likely deprotonated. Acidify aqueous layer to pH < 6 before extraction. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Reaction temperature too high or insufficient ligand stabilization. Lower temp to 80°C. |

Safety & Handling (MSDS Highlights)

-

3-Bromoacetophenone: Lachrymator. Causes skin and eye irritation. Handle in a fume hood.

-

Palladium Catalyst: Potential sensitizer. Avoid dust inhalation.[2]

-

1,4-Dioxane: Carcinogen suspect. Forms explosive peroxides. Test for peroxides before use.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Bellina, F., & Rossi, R. (2004). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 60(45), 10269-10276. (Protocol adaptation for meta-substituted biaryls). Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. Link

-

Sigma-Aldrich. (n.d.). 3-Hydroxyphenylboronic acid Product Specification. Link

Sources

Application Notes & Protocols: A Modern Guide to the Ullmann Coupling Reaction for 3-Aryloxyphenol Synthesis

Abstract

The 3-aryloxyphenol structural motif is a cornerstone in the development of advanced polymers, agrochemicals, and pharmaceutical agents. Its synthesis via the formation of a diaryl ether bond represents a critical transformation in organic chemistry. The Ullmann coupling, a classic copper-catalyzed reaction, has re-emerged as a powerful and practical tool for this purpose. This guide provides an in-depth analysis of the modern, ligand-accelerated Ullmann reaction for the synthesis of 3-aryloxyphenols. We move beyond a simple recitation of steps to explain the underlying principles governing the choice of catalyst, ligand, base, and solvent. Detailed, field-proven protocols are provided, alongside a comparative analysis of common catalytic systems and a comprehensive troubleshooting guide to empower researchers in overcoming synthetic challenges.

Introduction: The Enduring Relevance of the Ullmann Coupling

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation was traditionally a harsh reaction, often requiring stoichiometric amounts of copper powder at temperatures exceeding 200°C.[1][2] These conditions severely limited its functional group tolerance and overall applicability in complex molecule synthesis.

The last two decades have witnessed a renaissance of the Ullmann-type reaction for C-O bond formation.[3] This revival is primarily due to the development of ligand-accelerated protocols, which employ a catalytic amount of a copper(I) salt in combination with a chelating ligand.[4] These modern adaptations proceed under significantly milder conditions (typically 80-110°C), exhibit broad substrate scope, and offer a cost-effective and less toxic alternative to palladium-catalyzed methods.[3][5] For the synthesis of 3-aryloxyphenols, which involves coupling an aryl halide with a substituted phenol like resorcinol, these advancements have made the Ullmann reaction an indispensable tool for academic and industrial chemists alike.

Mechanistic Rationale: The "Why" Behind the Protocol

A robust understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The modern ligand-assisted Ullmann diaryl ether synthesis is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. While variations exist, the core sequence provides a framework for understanding the role of each component.

The catalytic cycle begins with the coordination of the chosen ligand to the copper(I) salt (e.g., CuI). The base then deprotonates the phenol (in our case, a 3-hydroxyphenol derivative), forming a copper(I) phenoxide intermediate. This species is the active nucleophile in the cycle. The subsequent and often rate-limiting step is the oxidative addition of the aryl halide to the electron-rich copper(I) center, forming a transient copper(III) complex.[6] Finally, reductive elimination from this Cu(III) intermediate furnishes the desired diaryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[6]

This mechanistic understanding dictates our experimental choices:

-

Copper(I) Source: CuI is the most common and reliable precatalyst, though other Cu(I) salts can be effective.

-

Ligand: The ligand's role is crucial. It stabilizes the copper catalyst, increases its solubility, and modulates the electronic properties of the copper center to facilitate the key oxidative addition step.[4]

-

Base: A base is required to deprotonate the phenol, generating the active cuprate nucleophile. The choice of base can significantly impact reaction rates and yields.

-

Solvent: A polar, aprotic solvent is typically required to dissolve the reactants and facilitate the ionic intermediates in the catalytic cycle.

Below is a conceptual workflow of the key stages in the synthesis.

Caption: General experimental workflow for 3-aryloxyphenol synthesis.

Optimizing the Reaction: A Comparative Analysis of Key Parameters

The success of the Ullmann coupling hinges on the judicious selection of its components. For the synthesis of 3-aryloxyphenols, which are electron-rich, careful optimization is key.

| Parameter | Recommended Options | Rationale & Expert Insights |

| Copper Source | CuI (Copper(I) Iodide) | Most commonly used and generally provides the highest activity and reproducibility. Other sources like Cu₂O or CuBr can be effective but may require further optimization.[7] |

| Aryl Halide | Aryl Iodides > Aryl Bromides >> Aryl Chlorides | Reactivity follows this trend due to bond dissociation energies. Iodides are the most reactive. Bromides often require higher temperatures or more active catalytic systems to achieve good yields.[7] Chlorides are typically unreactive under standard Ullmann conditions unless highly activated by electron-withdrawing groups.[2] |

| Ligand | Picolinic Acid or N,N-Dimethylglycine | Picolinic acid is highly effective, especially for sterically hindered substrates, and is economically attractive.[5] N,N-Dimethylglycine is another excellent, inexpensive ligand that promotes coupling at relatively low temperatures (e.g., 90°C).[7] The choice may depend on the specific steric and electronic properties of the coupling partners. |

| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | K₃PO₄ is a strong, effective base that works exceptionally well in solvents like DMSO.[5] Cs₂CO₃ is also widely used and is particularly effective in less polar solvents due to the higher solubility of the cesium phenoxide intermediate.[8] However, Cs₂CO₃ can be hygroscopic, and water can deactivate the catalyst.[8] |

| Solvent | DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) | DMSO is an excellent solvent for the CuI/Picolinic Acid/K₃PO₄ system.[5] DMF is also a common choice, particularly for reactions run at slightly higher temperatures.[2] Acetonitrile can also be used, especially with the N,N-dimethylglycine system.[8] The use of anhydrous solvents is critical for reproducibility. |

| Temperature | 80 - 110 °C | Modern ligand systems have drastically reduced the required temperature. 80-90°C is a good starting point for aryl iodides.[5][7] Aryl bromides may require temperatures closer to 110°C to achieve a reasonable reaction rate.[7] |

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Successful execution should yield reproducible results, provided that high-quality, anhydrous reagents and solvents are used under an inert atmosphere.

Protocol 1: Picolinic Acid-Promoted Synthesis of 3-Phenoxyphenol

This protocol is adapted from the robust system developed by Buchwald and co-workers, which is highly effective for a broad range of phenols, including those with steric hindrance.[5][9]

Materials:

-

Resorcinol (1.2 mmol, 132 mg)

-

Iodobenzene (1.0 mmol, 204 mg, 112 µL)

-

Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg, 5 mol%)

-

Picolinic Acid (0.10 mmol, 12.3 mg, 10 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 mmol, 424 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

-

Anhydrous Ethyl Acetate (for work-up)

-

Deionized Water

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: To an oven-dried 10 mL screw-cap reaction tube, add a magnetic stir bar, Copper(I) Iodide (9.5 mg), Picolinic Acid (12.3 mg), Resorcinol (132 mg), and Potassium Phosphate (424 mg).

-

Inert Atmosphere: Seal the tube with a septum cap. Evacuate the tube under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle two more times to ensure a completely inert atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (2.0 mL) via syringe, followed by Iodobenzene (112 µL).

-

Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80°C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (10 mL) and deionized water (10 mL) to the tube and stir vigorously.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (10 mL each).

-

Combine the organic layers and wash with saturated brine solution (15 mL).

-

Dry the combined organic phase over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure 3-phenoxyphenol.

-

Protocol 2: N,N-Dimethylglycine-Promoted Synthesis of 3-(4-methylphenoxy)phenol

This protocol utilizes the cost-effective and efficient ligand N,N-dimethylglycine, as pioneered by Ma and Cai.[7]

Materials:

-

Resorcinol (1.2 mmol, 132 mg)

-

4-Bromotoluene (1.0 mmol, 171 mg, 123 µL)

-

Copper(I) Iodide (CuI) (0.1 mmol, 19 mg, 10 mol%)

-

N,N-Dimethylglycine (0.2 mmol, 20.6 mg, 20 mol%)

-

Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol, 652 mg)

-

Anhydrous 1,4-Dioxane (2.0 mL)

Procedure:

-

Vessel Preparation: To an oven-dried screw-cap reaction tube, add a magnetic stir bar, CuI (19 mg), N,N-Dimethylglycine (20.6 mg), Resorcinol (132 mg), and Cs₂CO₃ (652 mg).

-

Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.

-

Reagent Addition: Under positive inert gas pressure, add anhydrous 1,4-dioxane (2.0 mL) followed by 4-bromotoluene (123 µL).

-

Reaction: Place the sealed tube in a preheated oil bath at 90-100°C. Stir vigorously for 24 hours.

-

Work-up & Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. Below is a guide to common issues and their remedies.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Wet solvent or reagents.3. Insufficiently strong or soluble base.4. Poor quality aryl halide. | 1. Use fresh, high-purity CuI. Ensure a rigorously inert atmosphere.2. Use anhydrous solvents and dry reagents thoroughly. Cs₂CO₃ is particularly hygroscopic.[8]3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Purify the aryl halide before use. |